molecular formula C8H13NO B13173651 3-Ethyloxane-3-carbonitrile

3-Ethyloxane-3-carbonitrile

Katalognummer: B13173651
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: DRXDRQFVFURJOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyloxane-3-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a nitrile derivative, characterized by the presence of a cyano group (-C≡N) attached to an oxane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyloxane-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of ethyl bromide with oxane-3-carbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as Cu3TiO4/g-C3N5 have been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyloxane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxane-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-ethyloxane-3-amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxane-3-carboxylic acid derivatives.

    Reduction: 3-Ethyloxane-3-amine.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Ethyloxane-3-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethyloxane-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other reactive species, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxolane-3-carbonitrile: Similar in structure but lacks the ethyl group.

    Tetrahydrofuran-3-carbonitrile: Another nitrile derivative with a different ring structure.

Uniqueness

3-Ethyloxane-3-carbonitrile is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

3-ethyloxane-3-carbonitrile

InChI

InChI=1S/C8H13NO/c1-2-8(6-9)4-3-5-10-7-8/h2-5,7H2,1H3

InChI-Schlüssel

DRXDRQFVFURJOI-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CCCOC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.